molecular formula C5H14Cl2N2O B1431944 (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride CAS No. 1448338-79-1

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride

Cat. No. B1431944
M. Wt: 189.08 g/mol
InChI Key: FULSCOGDIOLOCR-UHFFFAOYSA-N
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Description

“(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride” is a compound that contains a tetrahydropyran ring and a hydrazine group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Hydrazine is a functional group characterized by the formula NH2NH2 .


Chemical Reactions Analysis

The reactivity of “(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride” would likely be influenced by the presence of the hydrazine group, which is known to be reactive. Hydrazines can participate in a variety of reactions, including condensation reactions, oxidation reactions, and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride” would depend on its specific structure. For example, tetrahydropyran is a colorless volatile liquid . The introduction of a hydrazine group and additional functional groups could alter these properties.

Safety And Hazards

Hydrazine compounds can be hazardous. They are often corrosive and can cause burns. They may also be harmful if swallowed .

properties

IUPAC Name

oxan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-7-5-2-1-3-8-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULSCOGDIOLOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride

CAS RN

1448338-79-1
Record name (oxan-3-yl)hydrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate (3.65 g) was dissolved in 4N hydrogen chloride-ethyl acetate solution (85 mL) under ice-cooling, and the solution was stirred overnight, at room temperature. The reaction mixture was concentrated under reduced pressure to give the title compound (2.40 g).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
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(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
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(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 4
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 5
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 6
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride

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